Dirhodium(II) tetrakis(caprolactam)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

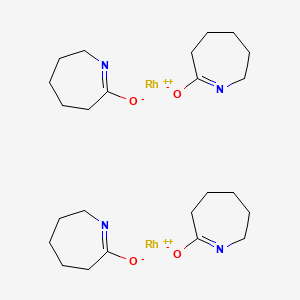

Dirhodium(II) tetrakis(caprolactam) is an organometallic complex with the chemical formula C24H40N4O4Rh2. It is known for its distinctive violet to blue-lilac crystalline appearance and is primarily used as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dirhodium(II) tetrakis(caprolactam) is synthesized through the reaction of rhodium(II) acetate with caprolactam in an inert atmosphere. The reaction typically occurs at elevated temperatures and requires careful control of the reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Dirhodium(II) tetrakis(caprolactam) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dirhodium(II) tetrakis(caprolactam) undergoes various types of reactions, including:

Oxidation: It can catalyze the oxidation of organic substrates.

Reduction: It can participate in reduction reactions under specific conditions.

Substitution: It can undergo ligand substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in reactions with Dirhodium(II) tetrakis(caprolactam) include diazo compounds, which are often used in carbenoid reactions. The reactions typically occur under mild conditions, making the compound a versatile catalyst[3][3].

Major Products Formed

The major products formed from reactions involving Dirhodium(II) tetrakis(caprolactam) depend on the specific reaction conditions and substrates used. For example, in carbenoid reactions, the products can include cyclopropanes and other ring structures[3][3].

Scientific Research Applications

Structural Characteristics

Dirhodium(II) tetrakis(caprolactam), with the molecular formula C24H44N4O4Rh2, features a distinctive paddlewheel structure where two rhodium atoms are bridged by four caprolactam ligands. This configuration is crucial for its catalytic activity, particularly in oxidation and carbenoid transformations.

Catalytic Applications

Dirhodium(II) tetrakis(caprolactam) has been extensively studied for its catalytic properties in several key reactions:

- Allylic Oxidation : The compound effectively catalyzes the oxidation of allylic C-H bonds using tert-butyl hydroperoxide as an oxidant. This reaction is characterized by high selectivity and efficiency, often requiring low catalyst loading (as low as 0.1 mol%) and yielding carbonyl products from olefins and enones .

- Regioselective Azidation : It serves as a catalyst in the regioselective azidation of arenes, demonstrating its utility in introducing azide functional groups into organic molecules .

- Carbenoid Transformations : Dirhodium(II) tetrakis(caprolactam) is involved in metal carbene reactions, which are pivotal for various synthetic applications including cyclopropanation and C-H insertion reactions. Its ability to facilitate these transformations makes it a valuable tool in organic synthesis .

Comparative Analysis with Other Catalysts

Dirhodium(II) tetrakis(caprolactam) can be compared to other dirhodium complexes, such as dirhodium(II) tetrakis(acetate) and dirhodium(II) tetrakis(phenylacetate). The following table summarizes their properties and applications:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dirhodium(II) tetrakis[acetate] | Rh₂(OAc)₄ | Commonly used in carbenoid reactions; less selective than caprolactamate complex. |

| Dirhodium(II) tetrakis[phenylacetate] | Rh₂(C₈H₈O₂)₄ | Exhibits different reactivity patterns due to steric effects of phenyl groups. |

| Dirhodium(II) tetrakis[caprolactam] | Rh₂(cap)₄ | Low oxidation potential; high turnover rates; effective for selective oxidations. |

Case Studies

- Allylic Oxidation Study : A study demonstrated that dirhodium(II) tetrakis(caprolactam), in conjunction with tert-butyl hydroperoxide, catalyzes allylic oxidation of various substrates, achieving complete selectivity and tolerance to air and moisture . This method has been applied successfully in the total synthesis of natural products, showcasing its practical utility.

- Azidation Reactions : Research indicated that dirhodium(II) tetrakis(caprolactam) facilitates regioselective azidation of arenes, providing a reliable method for incorporating azide groups into complex molecules . This application is particularly relevant in pharmaceutical chemistry where azides serve as precursors for various bioactive compounds.

- Cyclopropanation Reactions : The compound has been employed in cyclopropanation reactions where it acts as an efficient catalyst for the formation of cyclopropanes from diazo compounds. The resulting products exhibit high yields and enantiomeric excesses, making this application significant for asymmetric synthesis .

Mechanism of Action

The mechanism of action of Dirhodium(II) tetrakis(caprolactam) involves the formation of a reactive intermediate, such as a carbenoid, which can then interact with various substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbenoid reactions, the compound facilitates the insertion of a carbene into a C-H bond .

Comparison with Similar Compounds

Similar Compounds

Dirhodium(II) acetate: Another rhodium-based catalyst with similar applications but different ligand structures.

Dirhodium(II) tetraacetate: Similar in function but with acetate ligands instead of caprolactam.

Uniqueness

Dirhodium(II) tetrakis(caprolactam) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .

Biological Activity

Dirhodium(II) tetrakis(caprolactam), also known as Dirhodium tetracaprolactamate (Rh₂(cap)₄), is an organometallic compound that has garnered attention for its unique catalytic properties and biological activities. This article explores its biological activity, including antibacterial and anticancer properties, alongside relevant research findings and data tables.

- Molecular Formula : C₂₄H₄₀N₄O₄Rh₂

- Molecular Weight : 658.44 g/mol

- Melting Point : 269-274 °C

- Appearance : Light purple to dark grey solid

Dirhodium tetracaprolactamate exhibits biological activity primarily through its ability to interact with biomolecules, influencing their structure and function. The compound's effectiveness is attributed to:

- Catalytic Properties : It acts as a catalyst in various organic reactions, particularly in the regioselective azidation of arenes, which is essential for synthesizing aryl azides used in pharmaceuticals.

- Binding Mechanism : Studies have shown that dirhodium complexes can bind to proteins, altering their functionality. Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate these interactions.

Antibacterial Properties

Dirhodium tetracaprolactamate has demonstrated significant antibacterial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The structural characteristics of dirhodium complexes enhance their interaction with bacterial cell components.

Anticancer Properties

In addition to its antibacterial effects, dirhodium tetracaprolactamate has shown promise in anticancer applications. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, it has been observed that dirhodium complexes can disrupt cellular processes in cancerous cells, leading to cell death .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of dirhodium tetracaprolactamate against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Study 2: Anticancer Activity

In another study, the anticancer effects of dirhodium tetracaprolactamate were assessed on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Comparative Analysis with Other Dirhodium Complexes

Dirhodium tetracaprolactamate can be compared with other dirhodium complexes regarding their biological activities:

| Compound Name | Ligands | Unique Features |

|---|---|---|

| Dirhodium Tetraacetate | Acetate | Commonly used in organic synthesis; well-studied |

| Dirhodium Tetrakis(Trifluoroacetate) | Trifluoroacetate | More cytotoxic; used in artificial metalloenzymes |

| Dirhodium Tetrakis(Phenylphosphonate) | Phenylphosphonate | Catalyzes asymmetric reactions effectively |

| Dirhodium Tetrakis(Caprolactam) | Caprolactam | Significant antibacterial and anticancer properties |

Properties

Molecular Formula |

C24H40N4O4Rh2 |

|---|---|

Molecular Weight |

654.4 g/mol |

IUPAC Name |

rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |

InChI Key |

SJMHYMNHWAKIQF-UHFFFAOYSA-J |

Canonical SMILES |

C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.